molecular formula C21H20Cl2N4O2S2 B2516707 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1219199-13-9

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride

Cat. No. B2516707
CAS RN: 1219199-13-9
M. Wt: 495.44
InChI Key: HXQVMNHSTNMPLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives is a multi-step process that often begins with substituted acetoacetanilides or other aromatic compounds. For instance, a series of benzothiazole and quinoline fused compounds were developed through a four-step synthetic route, using eco-friendly p-TSA as a catalyst, yielding products with up to 96% efficiency . Another study synthesized a chlorobenzo[b]thiophene derivative from 3-chlorobenzo[b]thiophene-2-carboxyl chloride and 8-aminoquinoline . Similarly, N-functionalized benzotriazole-1-carboximidoyl chlorides were prepared as stable intermediates for further condensation reactions . These methods highlight the versatility and adaptability of synthetic routes to create a wide range of benzothiazole derivatives.

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques, including 1H NMR and mass spectroscopy, and in some cases, by single-crystal X-ray diffraction . For example, the crystallographic study of a 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide revealed that it crystallizes in the monoclinic system with specific lattice parameters and space group . These detailed structural analyses are crucial for understanding the properties and potential interactions of these molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives often include condensation, cyclization, and coupling reactions. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involved a sequence of reactions starting with 2-aminobenzothiazole . Another study described the dehydrosulfurization of carboxamides to form triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino derivatives . These reactions are carefully designed to achieve the desired molecular frameworks with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structures. The studies often report the yields of the synthesized compounds and their solubility in various solvents. The antimicrobial and anticancer activities of these compounds are also a significant aspect of their chemical properties. For example, some compounds showed potent antibacterial activity against a range of microorganisms , while others demonstrated anticancer activity against various cancer cell lines . These properties are essential for the development of new therapeutic agents.

Scientific Research Applications

Synthesis and Antitumor Properties

Thiazole derivatives have been synthesized and evaluated for their antitumor properties. For example, the synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides has shown that these compounds are promising for the search for new anticancer agents. These compounds were prepared via reactions involving sulfur and morpholine, demonstrating significant yields and showcasing their potential in anticancer research (Horishny et al., 2020).

Antimicrobial Activity

Another area of application is the synthesis of benzothiazole derivatives for antimicrobial activity. Novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of the benzothiazole class have been developed and tested against various bacterial and fungal strains. These studies revealed that the compounds exhibit moderate to good inhibition, indicating their potential as antimicrobial agents (Gilani et al., 2011).

Anti-Inflammatory and Analgesic Effects

Thiazole derivatives have also been evaluated for their anti-inflammatory and analgesic activities. Research into substituted benzothiazole derivatives has shown that these compounds possess marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects. This highlights their potential in developing new therapeutic agents for treating inflammation and pain (Zablotskaya et al., 2013).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S2.ClH/c22-15-2-1-3-17-19(15)24-21(30-17)26(7-6-25-8-10-28-11-9-25)20(27)14-4-5-16-18(12-14)29-13-23-16;/h1-5,12-13H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQVMNHSTNMPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC5=C(C=C4)N=CS5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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